N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine
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Overview
Description
N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds .
Scientific Research Applications
N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A core structure shared with N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with similar biological activities
Uniqueness
This compound is unique due to its specific substitutions, such as the benzyl, chloro, and isobutyl groups. These modifications can enhance its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C16H18ClN5 |
---|---|
Molecular Weight |
315.80 g/mol |
IUPAC Name |
N-benzyl-6-chloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-3-amine |
InChI |
InChI=1S/C16H18ClN5/c1-11(2)10-22-15-13(9-19-16(17)20-15)14(21-22)18-8-12-6-4-3-5-7-12/h3-7,9,11H,8,10H2,1-2H3,(H,18,21) |
InChI Key |
ANAYEWMPQRKDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=NC(=NC=C2C(=N1)NCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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